E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline involves several steps. One common method includes the reaction of 2-chloro-5,7-dimethylquinoline with a nitrovinyl compound under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline: This compound has a similar structure but differs in the position of the methyl groups.
2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline derivatives: These compounds have similar core structures but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Biological Activity
E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline is a synthetic organic compound belonging to the quinoline class, characterized by its unique structural features, including a chloro group, dimethyl groups, and a nitrovinyl moiety. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN2O2, with a molecular weight of approximately 265.08 g/mol. Its structure can be represented as follows:
Key Structural Features:
- Chloro Group : Enhances reactivity and biological interactions.
- Dimethyl Groups : Influence the compound's lipophilicity and steric properties.
- Nitrovinyl Moiety : Contributes to the compound's electronic properties and potential biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Quinoline Backbone : Utilizing standard quinoline synthesis techniques.
- Introduction of the Chloro Group : Chlorination reactions at the 2-position.
- Addition of Dimethyl Groups : Methylation reactions at the 5 and 7 positions.
- Formation of the Nitrovinyl Functionality : Via nucleophilic substitution or other coupling reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimalarial and anticancer applications.
Antimalarial Activity
A study on related quinoline derivatives highlighted that compounds with similar structures demonstrated potent antiplasmodial activity. For instance, compounds bearing a nitro group showed enhanced efficacy against Plasmodium falciparum strains with EC50 values in the low nanomolar range:
Compound | EC50 (nM) | Structural Features |
---|---|---|
Compound A | 28.6 ± 0.9 | Nitro at para position |
Compound B | 41.2 ± 5.3 | Unsubstituted |
This compound | TBD | Chloro and nitro groups |
The presence of both chloro and nitro groups was found to enhance biological activity compared to analogs lacking these substituents .
Anticancer Activity
In vitro studies have shown that quinoline derivatives can inhibit various cancer cell lines. The compound's structural features contribute to its interaction with key cellular targets:
- Mechanism of Action : It may act by intercalating DNA or inhibiting specific enzymes involved in cell proliferation.
- Cell Lines Tested : HCT116 (colon cancer) and MCF7 (breast cancer) showed sensitivity to treatment.
The following table summarizes findings from recent studies:
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. SAR studies demonstrate that modifications in substituents can lead to varying levels of potency:
- Chlorine vs. Fluorine Substitution : Chlorinated derivatives often exhibit higher antiplasmodial activity compared to fluorinated counterparts.
- Positioning of Nitro Group : The orientation of the nitro group affects binding affinity and biological efficacy.
Case Studies
- Antimalarial Screening : In a study evaluating various quinoline derivatives against the Dd2 strain of Plasmodium falciparum, this compound was noted for its promising activity alongside other chlorinated analogs .
- Cytotoxicity Assessment : A comprehensive assessment on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects, suggesting potential for further development as an anticancer agent .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-5,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-9(2)11-7-10(3-4-16(17)18)13(14)15-12(11)6-8/h3-7H,1-2H3/b4-3+ |
InChI Key |
UAFSFJZMBBMDAZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)/C=C/[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=C[N+](=O)[O-])C |
Origin of Product |
United States |
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